2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)
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Overview
Description
2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) is a brominated organic compound It is characterized by the presence of four bromine atoms attached to a phenylene ring, which is further connected to two ethan-1-ol groups through methyleneoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a solvent, such as acetone, and a brominating agent, such as bromine or a bromine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes conducted in closed systems to ensure safety and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenolic compounds.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield brominated phenols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other brominated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized as a flame retardant in polymers and other materials to enhance fire resistance
Mechanism of Action
The mechanism of action of 2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar structural features but different applications and properties.
1,1,2,2-Tetrabromoethane: A brominated compound used in different industrial applications.
Uniqueness
2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of bromine atoms and ethan-1-ol groups makes it particularly effective as a flame retardant and a versatile reagent in organic synthesis .
Properties
CAS No. |
61488-46-8 |
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Molecular Formula |
C12H14Br4O4 |
Molecular Weight |
541.85 g/mol |
IUPAC Name |
2-[[2,3,5,6-tetrabromo-4-(2-hydroxyethoxymethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C12H14Br4O4/c13-9-7(5-19-3-1-17)10(14)12(16)8(11(9)15)6-20-4-2-18/h17-18H,1-6H2 |
InChI Key |
HIMUKSBFUQQWQB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC1=C(C(=C(C(=C1Br)Br)COCCO)Br)Br)O |
Origin of Product |
United States |
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